4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile
CAS No.:
Cat. No.: VC16405229
Molecular Formula: C7H8ClN3
Molecular Weight: 169.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H8ClN3 |
|---|---|
| Molecular Weight | 169.61 g/mol |
| IUPAC Name | 4-chloro-2-propan-2-ylpyrazole-3-carbonitrile |
| Standard InChI | InChI=1S/C7H8ClN3/c1-5(2)11-7(3-9)6(8)4-10-11/h4-5H,1-2H3 |
| Standard InChI Key | YMVGHSCCCXJTPE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=C(C=N1)Cl)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a pyrazole core with distinct substituents that influence its reactivity and interactions. The isopropyl group at the 1-position introduces steric bulk, while the electron-withdrawing chloro and cyano groups at the 4- and 5-positions, respectively, modulate electronic properties. The IUPAC name, 4-chloro-2-propan-2-ylpyrazole-3-carbonitrile, reflects this substitution pattern .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 2101200-74-0 | |
| Molecular Formula | ||
| Molecular Weight | 169.61 g/mol | |
| SMILES Notation | CC(C)N1C(=C(C=N1)Cl)C#N | |
| InChI Key | YMVGHSCCCXJTPE-UHFFFAOYSA-N |
Spectroscopic and Physicochemical Properties
The compound’s purity in commercial preparations is typically ≥97%, as validated by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Its solubility profile varies significantly with solvent polarity:
-
Water: Low solubility (<1 mg/mL at 25°C) due to hydrophobic isopropyl and cyano groups.
-
Organic Solvents: High solubility in dimethyl sulfoxide (DMSO) and dichloromethane (>50 mg/mL) .
The log P (octanol-water partition coefficient) of 1.75 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .
Synthetic Methodologies and Industrial Production
Laboratory-Scale Synthesis
A common route involves the cyclocondensation of hydrazine derivatives with β-ketonitriles. For example, 1-isopropyl-1H-pyrazole-5-carbonitrile is first synthesized via reaction of isopropylhydrazine with 3-cyanoacetylacetone, followed by chlorination using phosphorus oxychloride (POCl₃) at 80–100°C. Yields typically range from 65% to 75%, with purity enhanced via recrystallization from ethanol.
Table 2: Optimization of Chlorination Step
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorinating Agent | POCl₃ | 72 | 98 |
| Temperature | 90°C | 68 | 97 |
| Solvent | Toluene | 65 | 95 |
| Catalyst | 75 | 99 |
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to improve efficiency and safety. MolCore reports annual production capacities exceeding 10 metric tons, with rigorous quality control adhering to ISO 9001 standards . Key challenges include managing exothermic reactions during chlorination and minimizing waste through solvent recovery systems .
Applications in Medicinal Chemistry and Agrochemicals
Agrochemical Applications
In agrochemistry, the compound serves as a precursor to herbicides and insecticides. Its chloro and cyano substituents disrupt electron transport chains in weeds, as observed in pre-emergent herbicidal assays. Field trials with derivatives have reported 90% inhibition of Amaranthus retroflexus at 2 kg/ha.
Recent Research Advancements
Structural Modifications
Recent studies focus on replacing the isopropyl group with bulkier tert-butyl or trifluoromethyl groups to enhance metabolic stability. A 2024 study reported a tert-butyl analog with a 40% longer plasma half-life in murine models .
Synergistic Formulations
Combining 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile with azole fungicides has shown additive effects against Fusarium graminearum, reducing effective dosages by 30%.
Challenges and Future Directions
Toxicity and Environmental Impact
Limited ecotoxicological data necessitate further studies on aquatic toxicity (e.g., Daphnia magna LC₅₀) and soil degradation pathways. Preliminary results indicate moderate persistence (DT₅₀: 60 days) .
Synthetic Biology Approaches
Emerging strategies utilize engineered E. coli strains to biosynthesize pyrazole intermediates, potentially reducing reliance on petrochemical feedstocks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume